molecular formula C7H3Cl2F3O B1404595 4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene CAS No. 1404193-68-5

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Cat. No.: B1404595
CAS No.: 1404193-68-5
M. Wt: 231 g/mol
InChI Key: UJBJMCRSJKNVOM-UHFFFAOYSA-N
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Description

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a chloro(difluoro)methoxy group (-O-CF₂Cl). The chloro(difluoro)methoxy moiety is a highly electron-withdrawing substituent due to the combined inductive effects of chlorine and fluorine atoms.

Properties

IUPAC Name

4-chloro-2-[chloro(difluoro)methoxy]-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-2-5(10)6(3-4)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBJMCRSJKNVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Lithiation Approach

A common method involves the lithiation of a suitably substituted aromatic precursor followed by reaction with chlorodifluoromethoxy reagents. For example:

  • Starting with 4-difluoro-1-(methoxymethoxy)benzene, reaction with sec-butyllithium in tetrahydrofuran (THF) at low temperature (around −75 °C) generates an aryllithium intermediate.

  • This intermediate is then treated with halogenated reagents such as 1,1,2-trichloro-1,2,2-trifluoroethane to introduce the chloro(difluoro)-methoxy substituent, yielding the desired compound with yields reported around 80% under optimized conditions.

Nucleophilic Substitution Route

Alternatively, the chloro(difluoro)-methoxy group can be introduced by nucleophilic substitution on a halogenated aromatic substrate:

  • The aromatic ring bearing chlorine and fluorine substituents is reacted with chlorodifluoromethoxy anions generated in situ, often using sodium hydride (NaH) as a base in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

  • Reaction temperatures are maintained between 50–80 °C to facilitate substitution while minimizing side reactions.

  • This method allows selective substitution at the desired position on the aromatic ring.

Industrial Scale Considerations

Industrial synthesis emphasizes reaction scalability, yield optimization, and purity:

  • Controlled halogenation reactions are performed under specific temperature and pressure conditions with catalysts like iron(III) chloride (FeCl₃) to improve regioselectivity.

  • Purification techniques such as chromatography and crystallization are employed to isolate the compound with high purity.

  • Reaction monitoring via spectroscopic methods (NMR, IR) ensures consistent product quality.

Step Reagents/Conditions Temperature Yield (%) Notes
Lithiation sec-Butyllithium in THF −75 °C 83 Generates aryllithium intermediate
Halogenation 1,1,2-Trichloro-1,2,2-trifluoroethane −75 °C to 0 °C 82 Introduces chloro(difluoro)-methoxy group
Nucleophilic substitution NaH / DMSO, chlorodifluoromethoxy source 50–80 °C Variable Selective substitution on halogenated ring
Catalytic chlorination Cl₂ / FeCl₃ Ambient to 50 °C High Used for aromatic chlorination
  • The electron-withdrawing effect of chlorine and fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the introduction of the chloro(difluoro)-methoxy group.

  • The steric hindrance from substituents directs regioselectivity, favoring substitution at positions ortho and para to existing groups.

  • Spectroscopic analysis (NMR, IR) confirms the substitution pattern and purity of the product.

  • Computational studies (DFT calculations) support the observed regioselectivity and reaction pathways.

Preparation Method Key Reagents Reaction Type Advantages Limitations
Lithiation + Halogenation sec-Butyllithium, halogenated reagent Organolithium halogenation High regioselectivity, good yield Requires low temperature control
Nucleophilic Substitution NaH, chlorodifluoromethoxy source Nucleophilic aromatic substitution Mild conditions, selective May require long reaction times
Catalytic Halogenation Cl₂, FeCl₃ Electrophilic aromatic substitution Scalable, industrially viable Possible over-chlorination

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Target Compound : The presence of chloro(difluoro)methoxy, chlorine, and fluorine substituents creates a low electron density in the aromatic ring, which correlates with enhanced bioactivity. For instance, demonstrates that halogenated derivatives (e.g., compounds 16–20 with Cl, Br, or CF₃ groups) exhibit potent antimicrobial activity against Staphylococcus strains, with MIC values as low as 0.78 μg/mL for brominated analogs .
  • Methoxy-Substituted Analogs: Compounds with electron-donating methoxy (-OCH₃) groups (e.g., 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene, ) show reduced bioactivity. confirms that methoxy groups increase electron density in the aromatic ring, diminishing nitric oxide (NO) inhibition efficacy .

Halogen-Specific Trends

  • Chloro vs. Bromo Derivatives : Brominated analogs (e.g., 4-bromo derivatives in ) often display superior antimicrobial activity compared to chlorinated ones. For example, compound 18 (4-bromo derivative) achieves an MIC of 0.78 μg/mL against Sa99, whereas chloro derivatives (compounds 16, 19–20) range between 1.56–3.12 μg/mL .
  • Fluorine Impact: Fluorine’s electronegativity enhances metabolic stability and lipophilicity. The target compound’s 1-fluoro substituent may improve membrane permeability compared to non-fluorinated analogs like 2-Chloro-1,3-difluoro-4-methoxymethoxybenzene () .

Structural and Physicochemical Comparisons

Molecular Weight and Reactivity

Compound Name Molecular Formula Molecular Weight Key Substituents
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene C₇H₃Cl₂F₃O 261.45 Cl, F, -O-CF₂Cl
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene () C₇H₃Br₂ClF₂O 336.35 Br, Br, -O-CF₂Cl
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene () C₈H₇ClF₂O₂ 220.59 Cl, F, -OCH₂OCH₃
  • Methoxy vs. Chloro(difluoro)methoxy : The methoxymethoxy group in increases solubility in polar solvents but reduces thermal stability compared to the electron-deficient chloro(difluoro)methoxy group .

Biological Activity

4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and material science due to its unique structural properties. The presence of multiple halogen substituents influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of this compound is C7H3Cl2F3OC_7H_3Cl_2F_3O, with a molecular weight of approximately 231.00 g/mol. The compound features a benzene ring substituted with chlorine, difluoromethoxy, and fluorine groups, which significantly affect its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity and specificity, facilitating inhibition or activation of specific biochemical pathways. This mechanism is crucial for its therapeutic potential in various applications:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to reduced tumor growth or altered cellular functions.
  • Receptor Modulation : It can interact with receptor sites, influencing signaling pathways associated with cell proliferation and survival.

Medicinal Chemistry

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit tumor growth through mechanisms involving modulation of enzyme activity related to cancer cell metabolism.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values ranged from 0.65 to 2.41 µM, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin.
    Cell LineIC50 (µM)Reference CompoundIC50 (µM)
    MCF-70.65Doxorubicin1.93
    MEL-82.41Doxorubicin2.84
  • Mechanistic Insights : Flow cytometry assays revealed that treatment with the compound led to apoptosis in cancer cells, characterized by increased caspase activity and cell cycle arrest at the G1 phase.

Comparative Analysis

The unique combination of functional groups in this compound differentiates it from other similar compounds:

Compound NameUnique Features
1-Chloro-2,4-difluorobenzeneLacks difluoromethoxy group
4-Bromo-1,2-difluorobenzeneDifferent halogen substitution
1-Chloro-4-fluorobenzeneAbsence of nitro or difluoromethoxy groups

This table highlights how variations in functional groups influence the biological activity and chemical properties of these compounds.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene?

Key techniques include ¹⁹F/¹H/¹³C NMR to identify fluorine and chlorine environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve structural ambiguities. The difluoromethoxy and chloro substituents create distinct splitting patterns in NMR, while crystallography provides precise bond angles and halogen positioning . Purity validation via HPLC or GC is critical, as impurities from incomplete halogenation or methoxy group side reactions are common .

Q. How can synthetic routes for this compound be optimized to minimize by-products?

Focus on precursor selection (e.g., fluorobenzaldehyde derivatives) and temperature control to avoid over-halogenation. A one-step synthesis using chloro(difluoro)methanol as a reagent could reduce intermediates, though steric hindrance from multiple halogens may necessitate catalysts like Pd/Cu . Solvent polarity (e.g., DMF or THF) should match the reaction’s electrophilic aromatic substitution mechanism to improve yield .

Q. What are the challenges in isolating this compound due to its physicochemical properties?

The compound’s low melting point (~58–60°C, similar to 4-Chloro-2-fluorobenzaldehyde ) and volatility require cold trapping during distillation. Column chromatography with silica gel modified for halogenated aromatics (e.g., fluorinated solvents) can separate it from non-polar by-products .

Advanced Research Questions

Q. How do electronic effects of the chloro and difluoromethoxy groups influence reactivity in cross-coupling reactions?

The electron-withdrawing difluoromethoxy group meta-directs electrophiles, while the chloro substituent para-directs. Computational studies (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura couplings, as seen in fluoro vs. chloro analogs where fluoro substitutions enhance activity . Steric effects from the bulky difluoromethoxy group may limit access to certain catalytic sites, requiring ligand optimization .

Q. What methodologies resolve contradictions in reported bioactivity data for halogenated benzene derivatives?

Meta-analyses should account for substituent positioning (e.g., ortho vs. para halogens) and assay conditions . For example, fluoro analogs of similar compounds show 10-fold higher activity than chloro derivatives due to enhanced electronegativity and metabolic stability . Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) clarifies discrepancies .

Q. How can environmental degradation pathways of this compound be modeled?

Hydrolysis studies under varying pH and photolysis experiments with UV-Vis monitoring identify degradation products like fluorophenols. Computational tools (e.g., EPI Suite) predict persistence based on halogen bond dissociation energies, while LC-MS/MS tracks intermediate metabolites .

Q. What crystallographic challenges arise from the compound’s multiple halogens?

Halogen-halogen interactions (e.g., Cl···F contacts) create dense crystal packing, complicating diffraction resolution. High-resolution X-ray data (R factor < 0.05 ) and low-temperature measurements (e.g., 100 K) mitigate thermal motion artifacts. Polymorphism studies require screening multiple solvents to isolate stable forms .

Methodological Considerations Table

AspectTechnique/StrategyKey Evidence
Synthesis One-step halogenation with Pd catalysis; cold trapping for volatility control
Characterization ¹⁹F NMR (δ -60 to -80 ppm for CF₂); X-ray crystallography for Cl/F positions
Reactivity Analysis DFT for substituent effects; Hammett σ values to quantify electronic contributions
Environmental Fate Hydrolysis/photolysis simulations; LC-MS/MS for degradation product identification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 2
4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.